molecular formula C₃₄H₃₇NO₄ B1142906 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin CAS No. 76738-52-8

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin

Cat. No.: B1142906
CAS No.: 76738-52-8
M. Wt: 523.66
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known imino sugar. Imino sugars are glycomimetics where the endocyclic oxygen of the parent glycoside is replaced by a nitrogen atom. These compounds are potent inhibitors of various enzymes, including glycosidases and glycosyltransferases, making them of significant interest in medicinal chemistry .

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin exerts its effects primarily by inhibiting glycosidases and glycosyltransferases. These enzymes are crucial for various biological processes, including the breakdown and synthesis of glycoproteins and glycolipids. By inhibiting these enzymes, the compound can modulate various metabolic pathways, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Compared to other imino sugars, 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin stands out due to its specific inhibitory activity and stability. Similar compounds include:

This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and pharmaceutical development.

Properties

CAS No.

76738-52-8

Molecular Formula

C₃₄H₃₇NO₄

Molecular Weight

523.66

Synonyms

[2S-(2α,3α,4β,5α)]-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine

Origin of Product

United States

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